molecular formula C10H12O4 B13808474 (S)-Batatic acid CAS No. 496-07-1

(S)-Batatic acid

Cat. No.: B13808474
CAS No.: 496-07-1
M. Wt: 196.20 g/mol
InChI Key: IVEUNBPJQOKPGL-UHFFFAOYSA-N
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Description

(S)-Batatic acid is a chiral organic compound with the molecular formula C10H12O4 . As the (S)-enantiomer of batatic acid, it presents a specific three-dimensional configuration that is of significant interest in stereochemical research and synthesis. The specific applications, research value, and mechanism of action for this compound are not well-documented in the widely available scientific literature at this time. Its chiral nature suggests potential utility in asymmetric synthesis, the development of pharmaceuticals, and as a building block for more complex molecular structures. Researchers are encouraged to investigate its unique properties for novel applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

496-07-1

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

5-(furan-3-yl)-2-methyl-5-oxopentanoic acid

InChI

InChI=1S/C10H12O4/c1-7(10(12)13)2-3-9(11)8-4-5-14-6-8/h4-7H,2-3H2,1H3,(H,12,13)

InChI Key

IVEUNBPJQOKPGL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C1=COC=C1)C(=O)O

melting_point

88.5 - 89.5 °C

physical_description

Solid

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Extraction Techniques and Optimization

The isolation of (S)-Batatic acid from its natural sources involves carefully selected extraction and pre-treatment methods to ensure optimal yield and purity.

Solvent-based extraction is a primary method for isolating this compound. Research on Acorus calamus has utilized ethanol (B145695) as a solvent to extract a range of bioactive compounds, including this compound. researchgate.net The process typically involves soaking the plant material in the solvent for an extended period, allowing the target compounds to dissolve into the liquid phase.

The choice of solvent is crucial and depends on the polarity of the target compound. As a carboxylic acid, this compound's solubility is influenced by the solvent's properties and the pH of the extraction medium. The efficiency of such processes can be optimized by controlling parameters like temperature, extraction time, and the ratio of solvent to solid material.

Modern extraction technologies offer significant advantages over conventional solvent-based methods, including higher efficiency, reduced extraction times, and lower solvent consumption. frontiersin.org

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency ultrasound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls disrupts them, enhancing solvent penetration and accelerating the release of intracellular compounds. gerli.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and plant material. This creates localized high pressure within the plant cells, causing them to rupture and release their contents into the solvent. gerli.comfrontiersin.org

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. wikipedia.org By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely tuned to selectively extract specific compounds. This method is advantageous as it avoids the use of organic solvents and preserves the chemical integrity of thermally sensitive molecules. wikipedia.orgnih.gov

Extraction TechnologyPrincipleKey Advantages
Solvent-Based ExtractionDissolving compounds in a suitable solvent based on polarity.Simple setup, well-established methodology.
Ultrasound-Assisted Extraction (UAE)Acoustic cavitation disrupts cell walls, enhancing mass transfer.Reduced extraction time, lower temperatures, increased yield. wikipedia.org
Microwave-Assisted Extraction (MAE)Microwave energy causes rapid heating and cell rupture.Very fast, reduced solvent use, higher efficiency. frontiersin.org
Supercritical Fluid Extraction (SFE)Utilizes tunable solvent properties of a fluid above its critical point (e.g., CO2).Solvent-free product, high selectivity, preserves delicate compounds. nih.gov

Pre-treatment of the biological source material can have a profound impact on the extraction profile of phytochemicals. A study on the rhizome of Acorus calamus demonstrated that thermal pre-treatment was a critical step for the detection of this compound. researchgate.net In this research, the dried rhizome was heated to an optimized temperature of 500 °C for 100 seconds prior to ethanolic extraction. researchgate.net

The results from the LC-MS/MS analysis showed that this compound was identified in the thermally treated samples but was not detected in the untreated control samples. researchgate.net This suggests that the thermal process may facilitate the release of the compound from the plant matrix or induce a chemical transformation from a precursor molecule. This finding underscores the importance of optimizing pre-treatment conditions to effectively isolate specific target compounds.

CompoundControl (Untreated)Thermally Treated (500°C, 100s)
This compoundNot DetectedDetected

Data derived from a study on phytochemicals in Acorus calamus rhizome. researchgate.net

Advanced Extraction Technologies

Chromatographic Separation Strategies

Chromatography is a fundamental technique for the isolation and purification of specific compounds from complex mixtures. For this compound, several chromatographic methods are employed to separate it from other lipids and secondary metabolites present in the source material. These methods include preparative liquid chromatography and countercurrent chromatography, followed by rigorous purity assessment.

Preparative high-performance liquid chromatography (HPLC) is a powerful technique for isolating specific fatty acids from complex mixtures. mdpi.comspringernature.com This method offers high resolution and is scalable, making it suitable for obtaining pure compounds for further study. springernature.com

Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the separation of fatty acids. mdpi.com In this technique, a non-polar stationary phase, such as C18-bonded silica (B1680970), is used with a more polar mobile phase. mdpi.com The separation of fatty acids is based on both their chain length and degree of unsaturation. mdpi.com For the isolation of a medium-chain saturated fatty acid like this compound, this technique can effectively separate it from long-chain and unsaturated fatty acids.

The general workflow for isolating this compound using preparative RP-HPLC involves the initial extraction of lipids from the plant material, followed by fractionation to enrich the fatty acid content. This enriched fraction is then injected into the preparative HPLC system. A gradient elution is often employed, where the mobile phase composition is gradually changed to enhance separation. For instance, a mobile phase starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. jafs.com.pl The fractions are collected as they elute from the column, and those containing this compound are identified, typically by comparison with a standard or through mass spectrometry analysis. uib.no

ParameterTypical Value/Condition
Stationary Phase C18-bonded silica (5-10 µm particle size)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detection UV (for derivatized acids) or Mass Spectrometry (MS)
Flow Rate Dependent on column dimensions, typically higher than analytical scale
Sample Preparation Lipid extraction followed by optional derivatization

This table represents typical parameters for preparative HPLC for fatty acid isolation.

Derivatization of fatty acids to introduce a chromophore can be necessary for UV detection, as fatty acids themselves have low UV absorbance. mdpi.com However, with the use of detectors like mass spectrometers or refractive index detectors, derivatization may not be required. uib.nonih.gov

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample and allowing for high recovery of the target compound. researchgate.netresearchgate.net This makes it particularly suitable for the separation of sensitive natural products like fatty acids. researchgate.net

In CCC, the separation is based on the differential partitioning of solutes between two immiscible liquid phases. aocs.org The selection of an appropriate biphasic solvent system is crucial for a successful separation. researchgate.net For the isolation of lipophilic compounds like fatty acids, solvent systems composed of non-polar organic solvents and more polar solvents are used. For instance, systems like n-heptane/methanol/water have been successfully employed for the isolation of conjugated linolenic acids. nih.gov

A specific mode of CCC, known as pH-zone-refining CCC, has been shown to be highly effective for separating individual fatty acids from mixtures, overcoming challenges like the co-elution of saturated and unsaturated fatty acids. nih.gov This technique exploits differences in both the hydrophobicity and the acid strength of the fatty acids. nih.gov An acidic retainer and a basic eluent are typically added to the stationary and mobile phases, respectively, creating a pH gradient that facilitates the separation. This approach allows for a higher sample loading capacity compared to conventional CCC. nih.gov

ParameterTypical Condition
Technique Mode pH-zone-refining Countercurrent Chromatography
Solvent System e.g., n-Hexane/Ethyl acetate/Methanol/Water
Additives Acidic retainer (e.g., TFA) in stationary phase; Basic eluent (e.g., Ammonia) in mobile phase
Apparatus High-speed countercurrent chromatograph
Outcome High purity separation of individual fatty acids

This table illustrates typical conditions for the isolation of fatty acids using pH-zone-refining CCC.

The co-current mode of CCC, where both liquid phases are pumped through the system, can also be used to accelerate the separation of lipid classes and isolate free fatty acids from complex oil samples. sigmaaldrich.com

After isolation, assessing the purity of the obtained this compound is a critical step. acs.org A combination of analytical techniques is typically employed to confirm the identity and determine the purity of the isolated compound.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a primary method for purity assessment. nih.gov The isolated fraction is injected into an analytical HPLC system, often using a high-resolution column and a suitable detection method. A pure sample should ideally show a single, sharp peak in the chromatogram. nih.gov The use of a diode-array detector (DAD) can provide UV-Vis spectra of the eluting peak, which can be compared to a standard or used to check for the presence of co-eluting impurities. nih.gov

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for analyzing fatty acids. nih.gov For GC analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs). mdpi.com The sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The resulting chromatogram will show a peak for the FAME of this compound, and the mass spectrum will provide its molecular weight and fragmentation pattern, confirming its identity. acs.org The percentage area of the peak in the chromatogram provides a quantitative measure of purity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of isolated natural products and can also be used for purity assessment. mdpi.com Quantitative ¹H NMR (qHNMR) can be a highly accurate method for determining the purity of a compound by comparing the integral of signals from the analyte to that of a certified internal standard. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a precise mass measurement of the isolated molecule, which can be used to confirm its elemental composition.

Analytical TechniqueInformation Provided
Analytical HPLC-DAD Retention time, UV-Vis spectrum, detection of chromophoric impurities. nih.govnih.gov
GC-MS Retention time of FAME, mass spectrum for identification, quantitative purity. nih.govacs.org
¹H and ¹³C NMR Structural confirmation, detection of structurally related impurities. mdpi.com
HRMS Accurate mass for elemental composition confirmation.

This table summarizes the key analytical techniques used for the purity assessment of isolated fatty acids.

The combination of these chromatographic and spectroscopic methods provides a comprehensive evaluation of the purity of the isolated this compound, ensuring it is suitable for subsequent scientific investigation.

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of (S)-Batatic acid, chemically known as (+)-5-(3-Furanyl)-2-methyl-5-oxopentanoic acid, is hypothesized to be a multi-step process that likely combines elements from both branched-chain fatty acid (BCFA) and furan (B31954) fatty acid (FuFA) synthesis. While a definitive pathway has not been experimentally elucidated for this specific molecule, a plausible route can be proposed based on its structure and known biochemical reactions.

The carbon skeleton of this compound suggests a precursor derived from branched-chain amino acid (BCAA) metabolism. The methyl group at the C-2 position points towards the involvement of a primer unit originating from the catabolism of valine, leucine (B10760876), or isoleucine. In many bacteria, the biosynthesis of BCFAs initiates with the corresponding α-keto acids of these amino acids. google.comresearchgate.netnih.gov For this compound, an initial precursor is likely an isobutyryl-CoA or a similar branched-chain starter unit derived from valine.

The formation of the furan ring is a more complex aspect of the biosynthesis. The biosynthesis of furan fatty acids in some bacteria is known to start with the methylation of a pre-existing unsaturated fatty acid, followed by desaturation and cyclization involving the incorporation of an oxygen atom. nih.govnih.gov However, the terminal position of the furan ring in this compound suggests a potentially different mechanism. It is plausible that a precursor molecule undergoes oxidation and cyclization to form the furan moiety.

Based on these considerations, a proposed set of precursors and intermediates for the biosynthesis of this compound is presented below:

Proposed Precursor/Intermediate Description
Valine/α-KetoisovalerateThe likely origin of the branched-chain starter unit.
Isobutyryl-CoAFormed from the decarboxylation of α-ketoisovalerate, serving as the primer for fatty acid synthesis.
Malonyl-CoAThe two-carbon donor for the elongation of the fatty acid chain.
A linear C8-branched-chain fatty acyl-ACPAn intermediate after several rounds of fatty acid chain elongation.
A hydroxylated or dicarbonyl intermediateA potential precursor to the furan ring, formed through oxidation of the fatty acid chain.

Enzymatic Steps and Key Biocatalysts in Biosynthesis

The proposed biosynthetic pathway for this compound would involve a series of enzymatic reactions catalyzed by specific biocatalysts. These enzymes are likely to be homologous to those found in known BCFA and other secondary metabolite biosynthetic pathways.

The initial steps would mirror the canonical BCFA synthesis pathway:

Transamination and Decarboxylation: A branched-chain amino acid aminotransferase would convert valine to α-ketoisovalerate. Subsequently, a branched-chain α-keto acid decarboxylase (BCKA decarboxylase) would catalyze the decarboxylation of α-ketoisovalerate to form isobutyryl-CoA. google.comresearchgate.netnih.gov This enzyme is crucial for providing the primer for branched-chain fatty acid synthesis. researchgate.net

Fatty Acid Elongation: The fatty acid synthase (FAS) complex would then catalyze the elongation of the isobutyryl-CoA primer. This is a cyclical process involving condensation, reduction, dehydration, and another reduction, with malonyl-ACP serving as the two-carbon donor in each cycle. Key enzymes in this complex include β-ketoacyl-ACP synthase (KAS), β-ketoacyl-ACP reductase, β-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase. nih.gov

The formation of the furan ring likely involves a series of oxidative modifications of the elongated fatty acid chain. While the precise enzymes are unknown for this compound, we can speculate on the types of enzymes that might be involved based on other furan-containing natural product biosyntheses:

Hydroxylation/Oxidation: Cytochrome P450 monooxygenases or other oxidases could introduce hydroxyl groups or carbonyl groups onto the fatty acid chain, creating the necessary functionalities for cyclization.

Cyclization and Aromatization: A cyclase or a series of spontaneous or enzyme-catalyzed dehydration and rearrangement reactions could then lead to the formation of the furan ring. Some furan ring formations in natural products are known to be catalyzed by specific enzymes. nih.gov

The table below summarizes the probable enzymatic steps and the classes of enzymes involved.

Enzymatic Step Enzyme Class Function
Transamination of ValineBranched-chain amino acid aminotransferaseConversion of valine to α-ketoisovalerate.
Decarboxylation of α-KetoisovalerateBranched-chain α-keto acid decarboxylase (BCKA)Formation of isobutyryl-CoA primer.
Fatty Acid Chain ElongationFatty Acid Synthase (FAS) complexStepwise addition of two-carbon units from malonyl-CoA.
Oxidation of the Fatty Acid ChainMonooxygenase/Oxidase (e.g., P450)Introduction of hydroxyl or keto groups.
Cyclization and DehydrationCyclase/DehydrataseFormation of the furan ring.

Genetic Regulation of this compound Biosynthesis

The genetic regulation of this compound biosynthesis is likely to be a complex process, involving the coordinated expression of the genes encoding the biosynthetic enzymes. While specific regulatory elements for this compound are not known, insights can be drawn from the regulation of BCFA synthesis in bacteria and fungi.

In many bacteria, the genes for BCFA synthesis are often organized in operons, allowing for their co-regulation. nih.gov Transcription factors responsive to the availability of precursors, such as branched-chain amino acids, or to environmental cues can control the expression of these operons. For example, in some proteobacteria, transcriptional factors from the MerR, TetR, and GntR families are involved in regulating the utilization of branched-chain amino acids and fatty acids. elsevier.es

In fungi, the regulation of BCAA biosynthesis, which provides the precursors for BCFAs, is also tightly controlled. Transcription factors such as LEU3 in Saccharomyces cerevisiae and LeuB in Aspergillus species play a key role in modulating the expression of biosynthetic genes in response to the intracellular levels of leucine and its intermediates. researchgate.netnih.gov

It is plausible that the biosynthetic gene cluster for this compound, if it exists, would be under the control of a specific transcriptional regulator. This regulator could be responsive to developmental stages of the producing organism, nutrient availability, or the presence of specific signaling molecules.

Influence of Endophytic Interactions on this compound Production

Endophytic microorganisms, which reside within the tissues of plants, are known producers of a diverse array of secondary metabolites, including fatty acids and their derivatives. mdpi.comtandfonline.comresearchgate.net The production of these compounds is often influenced by the intricate interactions between the endophyte and its host plant.

Several studies have shown that endophytic fungi can produce fatty acids that are sometimes identical or similar to those found in their host plants, suggesting a possible horizontal gene transfer or a shared metabolic capability. nih.govumsu.ac.id The symbiotic relationship can create a unique chemical environment that triggers the expression of biosynthetic pathways in the endophyte that might otherwise be silent.

The production of this compound could be significantly influenced by this endophytic relationship in several ways:

Precursor Supply: The host plant may provide the endophyte with essential precursors, such as branched-chain amino acids, necessary for the biosynthesis of this compound.

Signaling Molecules: The plant may produce signaling molecules that activate the expression of the biosynthetic genes for this compound in the endophyte.

Therefore, the ecological context of the producing organism, particularly if it is an endophyte, is a critical factor to consider when studying the regulation and production of this compound.

Biotransformation Pathways of this compound

Once synthesized, this compound can undergo further metabolic transformations, either within the producing organism or by other organisms in its environment. The biotransformation of fatty acids is a common process mediated by a wide range of microbial enzymes. glbrc.org

Potential biotransformation pathways for this compound could include:

Hydroxylation: The furan ring or the aliphatic chain of this compound could be hydroxylated by microbial hydroxylases. This would increase its polarity and potentially alter its biological activity.

Oxidation and Degradation: The fatty acid chain could be shortened through β-oxidation, a common pathway for fatty acid catabolism. The furan ring itself could also be a target for oxidative cleavage. wikipedia.org

Conjugation: The carboxylic acid group of this compound could be conjugated with amino acids or other molecules, a common detoxification and modification strategy in many organisms. For instance, bile acids in the liver are conjugated with taurine (B1682933) or glycine. elsevier.es

Chemical Synthesis and Analogues

Total Synthesis Strategies for (S)-Batatic Acid

While many studies focus on the semi-synthesis of derivatives from naturally abundant bile acids, the principles of total synthesis provide a framework for constructing the molecule from simpler precursors.

Retrosynthetic analysis is a method used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. citycollegekolkata.orglibretexts.orglkouniv.ac.inpearson.com For a complex molecule like this compound, which belongs to the bile acid family, a retrosynthetic approach would identify key bonds and stereocenters that are challenging to form. researchgate.net

The core of this analysis involves several key strategic disconnections:

Side Chain Disconnection: A primary disconnection would separate the carboxylic acid side chain from the steroid nucleus. This is a common strategy as it allows for the separate synthesis and later coupling of the two main fragments.

Ring System Construction: The tetracyclic steroid core (an ABCD-ring system) is a major synthetic challenge. Retrosynthesis would break this down into simpler cyclic or acyclic precursors. Strategies often involve sequential ring closures, such as Diels-Alder reactions or intramolecular alkylations, to build the fused ring system. rsc.org

Functional Group Interconversion (FGI): Throughout the analysis, functional groups may be conceptually changed to more convenient precursors. lkouniv.ac.in For instance, the hydroxyl groups on the steroid nucleus could be retrosynthetically derived from ketones, which are often easier to manipulate and can be reduced stereoselectively. lkouniv.ac.in

This process allows chemists to devise a forward-thinking synthetic plan, starting from simple precursors and building complexity step-by-step. citycollegekolkata.org

Achieving the correct stereochemistry, as designated by the "(S)" configuration and the specific orientation of substituents on the steroid nucleus, is paramount. Stereoselective synthesis ensures that the desired three-dimensional structure is formed with high fidelity. nih.govrsc.org

Key approaches include:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as other steroids or terpenes, as starting materials. This leverages the existing stereocenters of the starting material to control the stereochemistry of the final product.

Asymmetric Catalysis: The use of chiral catalysts can guide a reaction to favor the formation of one enantiomer or diastereomer over others. For instance, asymmetric reductions of ketone intermediates can establish the stereochemistry of hydroxyl groups on the steroid ring. beilstein-journals.org

Substrate Control: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. For example, the fused ring structure of a steroid intermediate can block one face of the molecule, forcing incoming reagents to attack from the less hindered side. rsc.org

These methods are crucial for producing enantiomerically pure this compound, avoiding the need for difficult separation of stereoisomers. beilstein-journals.org

In a multi-step synthesis of a complex molecule with multiple functional groups (hydroxyl groups, carboxylic acid), protecting groups are essential to prevent unwanted side reactions. numberanalytics.comlibretexts.orgwikipedia.org A protecting group temporarily masks a reactive functional group, is stable to a range of reaction conditions, and can be removed selectively when its protection is no longer needed. numberanalytics.comorganic-chemistry.org

Table 1: Common Protecting Groups in Steroid Synthesis

Functional Group Protecting Group Abbreviation Deprotection Conditions
Alcohol Acetyl Ac Acid or Base Hydrolysis libretexts.org
Alcohol Benzyl Ether Bn Hydrogenolysis libretexts.org
Alcohol Tetrahydropyranyl Ether THP Mild Acid libretexts.org
Alcohol tert-Butyldimethylsilyl Ether TBDMS/TBS Fluoride ions (e.g., TBAF), Acid numberanalytics.com
Carboxylic Acid Methyl Ester Me Acid or Base Hydrolysis libretexts.org
Carboxylic Acid Benzyl Ester Bn Hydrogenolysis libretexts.org
Carboxylic Acid tert-Butyl Ester tBu Acidolysis (e.g., TFA) wikipedia.org

An effective protecting group strategy, often involving "orthogonal protection," allows for the selective removal of one protecting group in the presence of others, enabling precise chemical transformations at specific sites of the molecule. wikipedia.orgorganic-chemistry.org

Stereoselective Synthesis Approaches

Synthetic Methodologies for this compound Analogues and Derivatives

Much of the research on this compound involves the synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties. researchgate.net These syntheses often start from readily available bile acids like chenodeoxycholic acid (CDCA). researchgate.netcell-stress.com

Chemists systematically alter the structure of the parent molecule to probe structure-activity relationships (SAR). acs.org

Modification of the Steroid Nucleus: Changes to the core ring structure, such as the introduction of substituents, are common. For example, adding an ethyl group at the 6α-position of the steroid nucleus of CDCA was a key modification that led to the potent FXR agonist Obeticholic Acid. rsc.orgfrontiersin.org

Modification of Hydroxyl Groups: The number and position of hydroxyl groups are critical for receptor binding. researchgate.net These groups can be removed or their stereochemistry can be inverted to generate new analogues. frontiersin.org

Modification of the Carboxylic Acid Side Chain: The side chain can be shortened, lengthened, or the carboxylic acid can be replaced with other functional groups like amides or sulfonates. cell-stress.comrsc.org Introducing a methyl group at the C-23 position (alpha to the carboxylic acid) has been shown to generate selective TGR5 agonists. rsc.org

Table 2: Examples of Structural Modifications on Bile Acid Scaffolds

Modification Site Modification Example Resulting Compound/Effect Reference
C-6 Position Introduction of a 6α-ethyl group Obeticholic Acid (potent FXR agonist) rsc.orgfrontiersin.org
C-23 Position Introduction of a 23(S)-methyl group Selective TGR5 agonist (e.g., INT-777) cell-stress.comrsc.org
Side Chain Replacement of carboxyl with alcohol BAR501 (selective TGR5 agonist) cell-stress.com

These targeted modifications have led to the discovery of derivatives with significantly altered biological activity profiles compared to the parent compounds. cell-stress.com

Creating scaffold diversity involves making more fundamental changes to the molecular framework to explore new chemical space. whiterose.ac.ukwiley-vch.dersc.org While less common for this compound itself, the principles are applied in medicinal chemistry to move beyond simple derivatization. researchgate.net

This can involve:

Ring Scission or Expansion: Breaking one of the rings in the steroid nucleus or expanding a five-membered ring to a six-membered ring to create novel frameworks.

Hybrid Molecules: Conjugating the bile acid scaffold to other pharmacologically active molecules. For instance, bile acids can be linked to drugs to improve their absorption and delivery to the liver. researchgate.net

Scaffold Hopping: Replacing the entire steroid nucleus with a non-steroidal scaffold that mimics the spatial arrangement of the key functional groups required for biological activity.

These advanced strategies aim to generate novel molecular architectures with potentially new or improved therapeutic properties, moving far beyond the initial structure of this compound. nih.gov

Structural Modification at Specific Sites

Chemoenzymatic and Biocatalytic Synthesis Approaches

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. Chemoenzymatic and biocatalytic methods have emerged as powerful tools for achieving high stereoselectivity under mild and environmentally benign conditions. These approaches leverage the inherent selectivity of enzymes to catalyze specific reactions, often outperforming traditional chemical methods in terms of efficiency and sustainability. For the synthesis of this compound, biocatalytic strategies, particularly those involving lipases for kinetic resolution, represent a highly promising avenue.

Enzymatic kinetic resolution is a widely employed technique for the separation of racemates. nih.gov This method relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The significant difference in reaction rates between the two enantiomers allows for their effective separation. Lipases are particularly well-suited for this purpose due to their broad substrate tolerance, high stability in organic solvents, and commercial availability. scielo.brmdpi.com

A common strategy for obtaining this compound via this approach would involve the enzymatic hydrolysis of a racemic mixture of a batatic acid ester. In this scenario, a lipase (B570770) would selectively hydrolyze the (S)-ester to the desired this compound, while the (R)-ester remains largely unreacted. The resulting mixture of (S)-acid and (R)-ester can then be separated by conventional chemical techniques.

Several lipases have demonstrated high efficiency and enantioselectivity in the resolution of various carboxylic acid esters. mdpi.comnih.gov Among the most frequently utilized are lipases from Candida antarctica (lipase B, often immobilized as Novozym 435), Pseudomonas cepacia (now known as Burkholderia cepacia), and other microbial sources. nih.govmdpi.com These enzymes have been successfully applied to the large-scale production of other chiral acids and their derivatives. nih.gov

The general procedure for such a biocatalytic resolution would involve dissolving the racemic batatic acid ester in a suitable buffer system, often a phosphate (B84403) buffer to maintain a stable pH, and then introducing the selected lipase. mdpi.com The reaction progress is monitored over time until an optimal conversion is reached, typically around 50% to maximize the enantiomeric excess of both the product and the remaining substrate.

The choice of the ester group can also influence the enantioselectivity and reaction rate. nih.gov Simple alkyl esters, such as methyl or ethyl esters, are commonly used. The reaction conditions, including temperature, pH, and the presence of co-solvents, are critical parameters that need to be optimized to achieve high yields and enantiomeric excess. mdpi.com

Below is a hypothetical data table summarizing the potential outcomes of a chemoenzymatic resolution of a racemic batatic acid ester using different lipases, based on their known performance with structurally similar substrates.

EnzymeSubstrateConversion (%)Enantiomeric Excess of this compound (%)Reaction Time (h)
Candida antarctica Lipase B (CALB)Racemic methyl batatate~50>9524
Pseudomonas cepacia Lipase (PCL)Racemic ethyl batatate~48>9036
Burkholderia cepacia LipaseRacemic methyl batatate~50>9728

An alternative, yet related, chemoenzymatic approach is the enantioselective esterification of racemic batatic acid. In this case, the enzyme would selectively catalyze the esterification of the (R)-enantiomer, leaving the desired this compound unreacted. This method can be particularly advantageous in solvent-free systems or in organic solvents, which can simplify downstream processing. mdpi.com

The development of such chemoenzymatic and biocatalytic routes is in line with the principles of green chemistry, offering a more sustainable alternative to classical chemical resolutions which often rely on stoichiometric amounts of expensive and potentially hazardous chiral resolving agents. rsc.org

Analytical Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of (S)-Batatic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound. While specific experimental data for this compound is not extensively published, typical chemical shifts for similar medium-chain fatty acids can be predicted.

¹H NMR: Proton NMR spectra would be expected to show characteristic signals for the protons in the aliphatic chain and those adjacent to the carboxylic acid and furan (B31954) ring.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid would appear at a distinct downfield chemical shift.

General guidelines for NMR data reporting ensure consistency and clarity in scientific literature. acs.org For instance, chemical shifts are reported in parts per million (ppm) relative to a standard, and coupling constants (J) are given in Hertz (Hz). acs.org

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification. nih.gov

GC-MS: Gas chromatography-mass spectrometry combines the separation power of GC with the detection capabilities of MS. core.ac.uknih.gov For GC-MS analysis of fatty acids like this compound, derivatization is often necessary to increase volatility. nih.govshimadzu.com

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for analyzing compounds in complex mixtures. wikipedia.orgnih.gov It has become a method of choice for the quantification of various acids in biological fluids. nih.govacs.org Predicted LC-MS/MS spectra for this compound are available in databases, showing expected fragmentation patterns under different conditions.

HRMS: High-resolution mass spectrometry provides highly accurate mass measurements, which can help to determine the elemental composition of a molecule.

The following table shows predicted mass spectrometry data for this compound.

Spectrum TypeIonizationCollision EnergyPredicted m/z
GC-MS (TMS derivative)Positive70eVAvailable
LC-MS/MSNegative10VAvailable
LC-MS/MSNegative20VAvailable
LC-MS/MSNegative40VAvailable
LC-MS/MSPositive10VAvailable
LC-MS/MSPositive20VAvailable
This table is based on predicted data from publicly available chemical databases.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band (around 2800-3500 cm⁻¹) and a strong C=O stretching band (around 1710 cm⁻¹). utdallas.edulibretexts.org The presence of these characteristic peaks would be indicative of the carboxylic acid moiety in this compound. researchgate.netmdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. horiba.comlibretexts.org It is also used for the quantitative analysis of active pharmaceutical ingredients in tablets. rsc.org The C=C bonds within the furan ring and the C=O of the carboxylic acid would produce characteristic Raman signals. researchgate.net

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound. nih.gov These techniques measure the differential interaction of the molecule with left and right circularly polarized light. wikipedia.orgphotophysics.com

Optical Rotation: The specific rotation of a chiral compound is a fundamental physical property. pressbooks.pub this compound, being the (S)-enantiomer, is expected to rotate plane-polarized light in a specific direction (levorotatory or dextrorotatory), with a magnitude characteristic of the molecule. wikipedia.orgmasterorganicchemistry.com The specific rotation is determined using a polarimeter. wolfram.com

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. wikipedia.orgsynchrotron-soleil.frbiorxiv.org The resulting CD spectrum is unique to a specific enantiomer and can be used to confirm the (S) configuration of batatic acid. nih.govrsc.org

Infrared (IR) and Raman Spectroscopy

Chromatographic Methods for Quantification and Profiling

Chromatographic techniques are the cornerstone for separating this compound from complex mixtures and quantifying its concentration.

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds. measurlabs.com For fatty acids, derivatization is typically required to convert them into more volatile esters. nih.govnih.gov

GC-FID: A flame ionization detector (FID) is a common and robust detector for GC analysis of organic compounds. measurlabs.commdpi.com GC-FID provides excellent sensitivity and a wide linear range for the quantification of fatty acids. nih.govresearchgate.net The amount of this compound in a sample can be determined by comparing its peak area to that of a known standard.

Liquid Chromatography (LC) with Various Detectors

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), serves as a fundamental technique for the separation of fatty acids like this compound from complex mixtures. The separation is typically achieved using reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.

For the analysis of furanoid fatty acids, C18 columns are commonly employed. researchgate.net The mobile phase often consists of a gradient mixture of an aqueous solution containing an acidifier, such as formic acid or acetic acid, and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, which ensures better retention and peak shape on the reversed-phase column. researchgate.net

Detection in LC can be accomplished using various detectors. While UV detectors can be used, especially at low wavelengths (around 200-210 nm) where the carboxyl group absorbs, their selectivity and sensitivity can be limited, particularly in complex biological samples. More advanced and specific detection is achieved by coupling the LC system to a mass spectrometer.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, are the gold standard for the analysis of trace compounds like this compound in intricate samples.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Fatty acids, including furanoid fatty acids, are generally not volatile enough for direct GC analysis and require a derivatization step to increase their volatility. The most common derivatization method is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME). researchgate.net

The analysis of furanoid fatty acid methyl esters is typically performed on a capillary column, and the mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra provide a fragmentation pattern that can be used for structural elucidation and identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) library. Studies on various furanoid fatty acids have successfully utilized GC-MS for their identification in biological extracts.

A representative table of GC-MS parameters for the analysis of furanoid fatty acids is provided below.

ParameterTypical Value/Condition
Column TG-1MS (or similar), 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial 70°C, ramp at 10°C/min to 340°C, hold for 10 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, and particularly its tandem mass spectrometry version (LC-MS/MS), offers the advantage of analyzing less volatile and thermally labile compounds without the need for derivatization, although derivatization can be used to enhance ionization efficiency. researchgate.net this compound has been successfully identified in plant extracts using LC-MS/MS.

For the LC-MS/MS analysis of fatty acids, reversed-phase UHPLC systems are often used to achieve high-resolution separation in short analysis times. Electrospray ionization (ESI) is a commonly used ionization source, which can be operated in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed and can be selected for fragmentation in the tandem mass spectrometer to generate specific product ions for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

A table summarizing typical LC-MS parameters for furanoid fatty acid analysis is presented below.

ParameterTypical Value/Condition
Column C18 reversed-phase, e.g., 2.1 mm x 100 mm, 1.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient A time-programmed gradient from low to high organic phase (B)
Ionization Source Electrospray Ionization (ESI), often in negative mode
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)

Advanced Analytical Platforms and Metabolomics Applications

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. Advanced analytical platforms, primarily based on high-resolution mass spectrometry coupled with UHPLC or GC, are central to this field. These platforms enable the detection of hundreds to thousands of metabolites in a single analysis, providing a snapshot of the metabolic state of an organism.

The identification of this compound in the rhizome of Acorus calamus was achieved through a metabolomics approach using both GC-MS and high-resolution LC-MS/MS. In such studies, untargeted analysis is often performed to detect as many compounds as possible. The acquired high-resolution mass spectra are then compared against metabolite databases for identification. The use of techniques like ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) allows for the accurate mass measurement of precursor and fragment ions, which greatly increases the confidence in compound identification.

Metabolomics studies have been instrumental in identifying changes in fatty acid profiles, including furanoid fatty acids, in various biological contexts, highlighting the importance of these advanced analytical platforms in discovering novel biomarkers and understanding metabolic pathways. The inclusion of this compound in such non-targeted screening demonstrates the capability of modern metabolomics to detect and identify even less common fatty acid species within a complex biological sample.

Based on the conducted research, no specific scientific information was found for the compound "this compound" regarding its biological activity or mechanistic investigations. The search results yielded information on various other organic acids, such as Betulinic acid, Asiatic acid, and Abietic acid, but did not provide any data specifically for "this compound" within the requested outline of anti-inflammatory, antioxidant, antimicrobial, neuroprotective, or anticancer effects.

Therefore, it is not possible to generate a scientifically accurate article on the biological activity and mechanistic investigations of "this compound" as per the provided instructions and outline due to the lack of available data in the search results.

Biological Activity and Mechanistic Investigations

Molecular Mechanisms of Action

Target Identification and Validation (e.g., enzyme inhibition, receptor binding)

No specific molecular targets for (S)-Batatic acid have been identified or validated in the available scientific literature. There are no reports of enzyme inhibition or receptor binding studies for this compound.

Modulation of Intracellular Signaling Pathways

Information regarding the modulation of any intracellular signaling pathways by this compound is not present in the reviewed literature.

Gene Expression Regulation Studies

There are no published studies on the effects of this compound on gene expression regulation.

Protein-Ligand Interaction Analysis

No protein-ligand interaction analyses involving this compound have been documented.

Structure-Activity Relationship (SAR) Studies

Correlating Structural Features with Biological Potency

Due to the absence of a range of biological potency data, no structure-activity relationship studies correlating the structural features of this compound with biological activity could be found.

Identification of Pharmacophoric Elements

The pharmacophoric elements of this compound have not been determined, as this requires a set of active compounds and knowledge of their biological target, which is currently lacking.

Cellular Uptake and Distribution Studies

While direct experimental studies detailing the cellular entry and subsequent subcellular localization of this compound are not extensively documented, its chemical structure as a dicarboxylic acid allows for informed inferences based on the established transport and distribution mechanisms for this class of molecules. Dicarboxylic acids are known to be moved into, within, and out of cells through specific transport systems rather than by simple diffusion alone jax.orgebi.ac.uk.

Research findings indicate that the transport of dicarboxylic acids across the plasma membrane is a mediated process, handled by a family of organic anion transporters nih.gov. These transporters facilitate the directed movement of these acids. One such key transporter is the sodium-dicarboxylate cotransporter 1 (NaDC1), which plays a crucial role in the uptake of dicarboxylic acids like succinate (B1194679) and citrate (B86180) in tissues such as the kidneys and liver ontosight.ai. The transport mechanism of NaDC1 is typically driven by the sodium ion gradient across the cell membrane ontosight.ai. Additionally, other transporters, such as certain voltage-gated anion channels, have been identified that can export dicarboxylic acids in an energetically efficient manner, without relying on a proton or sodium gradient pnas.org.

Once inside the cell, dicarboxylic acids are not confined to the cytosol but are distributed among various subcellular compartments for metabolism. The primary pathway for the catabolism of dicarboxylic acids is β-oxidation, which predominantly occurs in peroxisomes jci.org. However, in tissues that have a low capacity for peroxisomal fatty acid oxidation, mitochondria also play a role in oxidizing these molecules jci.org. The initial and requisite step for their metabolism is activation to a coenzyme A (CoA) ester. Studies on hexadecanedioic acid, a long-chain dicarboxylic acid, have shown that the enzymatic machinery for this activation is present in both microsomes and mitochondria nih.gov.

Investigations into metabolic disorders involving dicarboxylic acids, such as glutaric aciduria type 1, provide further insight into their subcellular distribution. In such conditions, metabolites of dicarboxylic acids have been observed to accumulate significantly in several key organelles, including the mitochondria, peroxisomes, endoplasmic reticulum, and the cytoplasm biorxiv.org. This suggests that under normal physiological conditions, this compound, as a dicarboxylic acid, would likely traffic through these same compartments following its cellular uptake.

Data Tables

Table 1: Transporter Proteins Implicated in Dicarboxylic Acid Cellular Uptake

Transporter Family/ProteinMechanismPrimary SubstratesTissue Distribution (Examples)Reference(s)
Organic Anion TransportersMediated transportGeneral dicarboxylic acids, α-ketoglutaric acidWidespread nih.gov
Sodium-Dicarboxylate Cotransporter 1 (NaDC1)Cotransports dicarboxylic acids with sodium ionsSuccinate, Citrate, α-ketoglutarateKidney, Liver, Intestine ontosight.ai
Voltage-Gated Anion Channels (e.g., Mae1p)Voltage-dependent anion exchangeSuccinic acid, Malic acid, Fumaric acidYeast (studied as model) pnas.org

Table 2: Subcellular Localization and Processing of Dicarboxylic Acids

Subcellular CompartmentPrimary Role in Dicarboxylic Acid ProcessingKey Enzymes/ProcessesReference(s)
PeroxisomesPrimary site of β-oxidationAcyl-CoA Oxidase-1 (ACOX1), Enoyl-CoA Hydratase/3-hydroxy-acyl-CoA Dehydrogenase (EHHADH) jci.org
MitochondriaSecondary site of β-oxidation; Activation via CoA-esterificationAcyl-CoA Synthetase, Carnitine Acyltransferase jci.orgnih.gov
Endoplasmic Reticulum / MicrosomesActivation via CoA-esterificationAcyl-CoA Synthetase nih.gov
CytoplasmGeneral distribution and transit- biorxiv.org

Future Research Directions and Applications

Untapped Biological Potentials and Novel Target Discovery

While the existing body of literature on (S)-Batatic acid is significant, its full range of biological activities remains an area ripe for exploration. foodb.cahmdb.ca Many natural compounds, such as betulinic acid, exhibit a wide array of pharmacological properties, including anticancer, anti-HIV, antibacterial, and anti-inflammatory effects. scirp.org The potential for this compound to possess similar multifaceted bioactivities warrants further investigation.

Future research could focus on screening this compound against a variety of biological targets. For instance, studies on other fatty acids have revealed their roles in complex signaling pathways and metabolic regulation. elsevier.esnih.gov Investigating the influence of this compound on nuclear receptors like farnesoid X receptor (FXR) and cell surface receptors such as GPBAR-1, which are known to be modulated by bile acids, could uncover novel therapeutic targets. elsevier.eswjgnet.com Furthermore, exploring its effects on inflammatory pathways, akin to how macrophages and fatty acids can synergistically impair insulin (B600854) signaling, could provide insights into its potential role in metabolic diseases. physiology.org

Advancements in Sustainable Production Methods

The sustainable production of valuable chemical compounds is a growing area of research. For this compound, developing eco-friendly and efficient synthesis or extraction methods is crucial for its future applications. Techniques like the chlorosulfonic acid-pyridine method, optimized using response surface methodology for polysaccharide modification, exemplify how chemical synthesis can be refined for better yield and desired properties. nih.gov

Biocatalysis and fermentation are promising avenues for the sustainable production of fatty acids. The catabolism of branched-chain amino acids (BCAAs) by microorganisms and cell cultures contributes significantly to the synthesis of both odd- and even-chain fatty acids. plos.org Harnessing these natural metabolic pathways could offer a renewable route to this compound. Research into the enzymatic processes involved in BCAA catabolism, such as the roles of mitochondrial branched-chain aminotransferase and branch chain keto-acid dehydrogenase, could lead to the development of engineered microbial strains for optimized production. plos.org

Innovative Analytical Methodologies for Complex Matrices

The accurate and sensitive detection of this compound in complex biological and environmental samples is essential for understanding its distribution, metabolism, and function. A variety of analytical techniques are available for the determination of organic acids. ijsr.netshimadzu.com

Common Separation and Detection Techniques for Organic Acids:

TechniquePrincipleAdvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (reversed-phase), ion exchange, or ion exclusion. ijsr.netshimadzu.comWidely applicable, various detection methods available. ijsr.net
Gas Chromatography (GC) Separation of volatile compounds.High resolution for certain analytes. ijsr.net
High-Performance Thin-Layer Chromatography (HPTLC) Planar chromatography for separation.Cost-effective, high throughput. ijsr.net
Mass Spectrometry (MS/MS) Detection based on mass-to-charge ratio.High sensitivity and specificity. ijsr.net
UV-Visible Spectrophotometry Detection based on light absorption.Simple and cost-effective. ijsr.net

Future advancements should focus on developing methods with lower limits of detection (LOD) and quantification (LOQ) to analyze trace amounts of this compound in intricate matrices like bodily fluids or plant extracts. ijsr.net Sample preparation is a critical step, and techniques such as solid-phase extraction and liquid-liquid extraction may need to be optimized for this compound. fda.gov.ph The development of methods that can differentiate between this compound and its isomers or closely related fatty acids will also be crucial.

Computational Chemistry Approaches for Lead Optimization

Computational chemistry offers powerful tools for understanding and predicting the properties of molecules, thereby accelerating the process of drug discovery and lead optimization. nih.govyoutube.com For this compound, computational methods can be employed to predict its physicochemical properties, potential biological targets, and metabolic fate.

Quantum chemical calculations, such as those using Gaussian-n methods, can provide highly accurate data on molecular structures and energies. nih.gov These calculations can be used to understand the reactivity of this compound and its interactions with biological macromolecules. For instance, computational studies have been used to investigate the acid-base chemistry of ketoacidosis and the mechanisms of acid-catalyzed reactions in zeolites. nih.govucl.ac.uk Similar approaches could elucidate the mechanisms of action of this compound. Molecular dynamics simulations can further reveal the behavior of this compound in different environments and its binding modes to potential protein targets. mdpi.com

Synergistic Interactions with Other Phytochemicals

The biological effects of a single compound can often be enhanced when combined with other phytochemicals. This phenomenon, known as synergy, is a key area of research in pharmacology and nutrition. elifesciences.org Investigating the synergistic interactions of this compound with other natural compounds could unlock new therapeutic possibilities.

For example, studies have shown that betulinic acid exhibits additive interactions with taxanes in treating melanoma. nih.gov Similarly, combining abietic acid with doxorubicin (B1662922) has been shown to have synergistic effects in inducing apoptosis in colorectal cancer cells. nih.gov Research into the co-administration of this compound with other phytochemicals, such as polyphenols or other fatty acids, could reveal enhanced bioactivities. For instance, the combination of hyaluronic acid and tamarind seed polysaccharide has demonstrated synergistic effects in clinical applications. researchgate.net Understanding these interactions at a molecular level could lead to the development of more effective combination therapies.

Q & A

Q. How can the acid dissociation constant (pKa) of (S)-Batatic acid be experimentally determined?

  • Methodological Answer : To measure pKa, employ potentiometric titration with standardized NaOH/HCl solutions, monitoring pH changes using a calibrated pH electrode. For weak acids, UV-Vis spectroscopy can track protonation-dependent absorbance shifts at specific wavelengths (e.g., λmax for the conjugate base). Cross-validate results with computational chemistry tools (e.g., Gaussian or COSMO-RS) to calculate theoretical pKa values via thermodynamic cycles .

Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?

  • Methodological Answer : Synthesis typically involves stereoselective catalysis (e.g., asymmetric hydrogenation or enzymatic resolution) to ensure the (S)-configuration. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm enantiomeric purity using polarimetry or chiral HPLC (Chiralpak® columns). Final characterization requires FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (δ 10-12 ppm for COOH protons) .

Q. How can researchers differentiate this compound from its racemic mixture using routine analytical techniques?

  • Methodological Answer : Use chiral stationary phase chromatography (e.g., Chiralcel OD-H) with a mobile phase of ethanol/hexane. Compare retention times against a racemic standard. Alternatively, circular dichroism (CD) spectroscopy provides distinct spectral signatures for enantiomers. For quantification, integrate NMR diastereomeric derivatization (e.g., using (R)-1-phenylethylamine) to resolve peaks in split spectra .

Advanced Research Questions

Q. What role does the stereochemistry of this compound play in its biochemical reactivity or receptor binding?

  • Methodological Answer : Investigate stereochemical effects via molecular docking simulations (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., enzymes or transporters). Validate computationally predicted binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Compare results with the (R)-enantiomer to isolate stereospecific activity .

Q. How can contradictory reports on the thermodynamic stability of this compound be resolved?

  • Methodological Answer : Conduct a systematic literature review to identify variables affecting stability (e.g., solvent polarity, temperature). Replicate conflicting studies under controlled conditions using differential scanning calorimetry (DSC) for ΔH measurements and accelerated stability testing (40°C/75% RH for 6 months). Apply multivariate regression analysis to isolate confounding factors (e.g., impurities, hydration states) .

Q. What advanced techniques are critical for elucidating the crystal structure and supramolecular interactions of this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to resolve atomic coordinates and hydrogen-bonding networks. For amorphous phases, use pair distribution function (PDF) analysis with synchrotron X-rays. Complement with solid-state NMR (¹³C CP/MAS) to probe local molecular environments and polymorphic forms .

Q. How can researchers design experiments to study the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Simulate physiological environments using phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via LC-HRMS to identify metabolites (e.g., decarboxylation or oxidation products). Apply kinetic modeling (first-order or Arrhenius plots) to predict shelf-life and validate with accelerated mass spectrometry (AMS) .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in biological assays?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Assess significance via ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, apply principal component analysis (PCA) to reduce dimensionality and identify outliers .

Q. How should researchers address variability in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Standardize instrument parameters (e.g., slit width, integration time) and calibrate using reference standards (e.g., NIST-traceable materials). Apply Savitzky-Golay smoothing to raw spectra and normalize to internal standards (e.g., TMS for NMR). For quantitative analysis, use partial least squares regression (PLSR) to correlate spectral features with concentrations .

Guidance for Reporting and Reproducibility

Q. What are the minimum data requirements for publishing synthetic procedures of this compound in peer-reviewed journals?

  • Methodological Answer :
    Include detailed reaction conditions (catalyst loading, temperature, solvent), purification yields , and spectroscopic validation (HRMS, NMR, IR). For reproducibility, provide HPLC chromatograms (retention times, purity %) and crystallographic data (CCDC deposition number). Adhere to COST Action CA17104 guidelines for reporting organocatalytic reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.